molecular formula C11H11N3O4 B1372589 1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1042605-05-9

1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1372589
M. Wt: 249.22 g/mol
InChI Key: CIOYYJJMCOIXAF-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (TMDPPC) is a naturally occurring organic molecule with a wide range of applications in the field of scientific research. It has been studied extensively in the past few decades due to its unique properties and ability to be used in a variety of experiments. TMDPPC has a wide range of applications in the field of biochemistry, physiology, and pharmacology, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Properties

1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid and its derivatives have been a subject of research due to their interesting chemical properties and potential applications. Gelling and Wibberley (1969) studied the synthesis and properties of related pyrido-pyrimidinones, providing foundational knowledge in the field of heterocyclic chemistry (Gelling & Wibberley, 1969).

Chemical Synthesis

Shaabani et al. (2009) developed a novel one-pot, four-component synthesis method for disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives. This method demonstrates the compound's versatility in synthetic chemistry (Shaabani et al., 2009).

Biological Evaluation

Shanmugasundaram et al. (2011) synthesized novel derivatives of pyrido[2,3-d]pyrimidine and evaluated their antibacterial, antifungal, and antitumor activities, highlighting the compound's potential in medicinal chemistry (Shanmugasundaram et al., 2011).

Quantum Chemical Studies

Mamarakhmonov et al. (2016) conducted quantum chemical studies on derivatives of the compound, exploring their electronic structures and reactions with nitrating agents. This research is crucial for understanding the compound's reactivity and potential applications in material science (Mamarakhmonov et al., 2016).

Supramolecular Chemistry

Fonari et al. (2004) synthesized and investigated pyrimidine derivatives, including compounds structurally similar to 1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid, as ligands in supramolecular assemblies. Their work opens avenues for the use of these compounds in complex molecular systems (Fonari et al., 2004).

properties

IUPAC Name

1,3,5-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-5-6(10(16)17)4-12-8-7(5)9(15)14(3)11(18)13(8)2/h4H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOYYJJMCOIXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

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